2-(Aminooxy)ethanol
Overview
Description
2-(Aminooxy)ethanol is an organic compound with the chemical formula C2H7NO2. It is a colorless liquid with a pungent odor and is known for its versatility in various chemical reactions and applications. This compound is often used as a reagent in organic synthesis and has significant importance in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2-(Aminooxy)ethanol involves the reaction of ammonia with chloroacetic acid to obtain 2-(chloroacetoxy)ethylamine, which is then reduced to yield this compound . Another method includes the reaction of N-hydroxyphthalimide with dimethyl formamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above, with careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminooxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oximes.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-(Aminooxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of amino alcohols, aldehydes, and ketones.
Biology: Employed in the modification of proteins and nucleic acids to alter their properties and functions.
Industry: Utilized as a crosslinking agent to improve the physical and chemical properties of polymers.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)ethanol involves its ability to form stable oxime linkages with carbonyl compounds. This property makes it useful in the modification of biomolecules, where it can alter the structure and function of proteins and nucleic acids. The compound targets carbonyl groups in these molecules, forming stable oxime bonds that can change their biochemical properties .
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but contains an additional ethoxy group.
Aminooxyacetic acid: Known for its inhibitory effects on pyridoxal phosphate-dependent enzymes and its use in studying gamma-aminobutyric acid turnover.
Uniqueness of 2-(Aminooxy)ethanol: this compound is unique due to its ability to form stable oxime linkages, making it particularly useful in biochemical modifications. Its versatility in various chemical reactions and applications in multiple fields highlights its importance compared to similar compounds .
Properties
IUPAC Name |
2-aminooxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWTWPXKLJTKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186454 | |
Record name | Ethanol, 2-(aminooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-95-6 | |
Record name | Ethanol, 2-(aminooxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(aminooxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminooxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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